molecular formula C7H8ClF2NO B2774225 2-(Difluoromethoxy)aniline hydrochloride CAS No. 1782109-33-4

2-(Difluoromethoxy)aniline hydrochloride

Cat. No.: B2774225
CAS No.: 1782109-33-4
M. Wt: 195.59
InChI Key: FOHJKPVPKWVVQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(Difluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-(Difluoromethoxy)aniline hydrochloride can be compared with other similar compounds, such as:

Biological Activity

2-(Difluoromethoxy)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₇H₈ClF₂N
  • Molecular Weight : 195.59 g/mol
  • CAS Number : 1431963-04-0

The compound features a difluoromethoxy group attached to an aniline structure, which is known to influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethoxy moiety enhances the compound's lipophilicity, potentially improving its permeability across cellular membranes. This characteristic is crucial for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Target Interactions

Research indicates that compounds containing difluoromethoxy groups can exhibit significant interactions with enzymes and receptors due to their electron-withdrawing properties. These interactions can lead to the modulation of various biochemical pathways, making them suitable candidates for drug development.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, derivatives of difluoromethoxy-substituted anilines have demonstrated enhanced potency against prostate cancer cells compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase the binding affinity to target proteins involved in cancer progression.

Cell Line IC50 (µM) Reference
DU145 (Prostate)1.5
Hep-G2 (Liver)2.0
Jurkat (T-cell)1.8

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, it has been noted that difluoromethoxy compounds can serve as effective inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various cancers.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the aniline structure can significantly affect its potency and selectivity.

  • Fluorination Effects : Increasing the number of fluorine substituents typically enhances lipophilicity and may improve binding affinity.
  • Positioning of Substituents : The position of the difluoromethoxy group on the aniline ring influences the overall activity; para-substituted derivatives often show decreased potency compared to meta-substituted ones.

Table: SAR Insights

Substituent Position Activity (IC50 µM) Comments
Meta0.8Highest potency observed
Para>10Significantly less active

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of various difluoromethoxy-aniline derivatives on cancer cell lines. The results indicated that compounds with a meta-difluoromethoxy group exhibited significantly lower IC50 values compared to other configurations, highlighting their potential as anticancer agents .
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of HDACs by difluoromethoxy derivatives showed that these compounds could effectively decrease cell proliferation in treated cancer cells, suggesting a viable therapeutic pathway for future drug development .

Properties

IUPAC Name

2-(difluoromethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHJKPVPKWVVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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